4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, along with a hydroxymethyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxyphenoxymethyl)-piperidine, using a reducing agent like lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the reaction of 4-(4’-fluorophenyl)-piperidine with a fluorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine: shares similarities with other piperidine derivatives, such as paroxetine and flunarizine
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Flunarizine: A calcium channel blocker used for the prophylaxis of migraine and treatment of vertigo.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a fluorophenyl group with a hydroxymethyl and methyl group on the piperidine ring makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
109887-53-8 |
---|---|
Molekularformel |
C13H18FNO |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
[(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
CXRHUYYZISIIMT-YPMHNXCESA-N |
SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Isomerische SMILES |
CN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F |
Kanonische SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Synonyme |
(+/-)-Paroxol; (+/-)-trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine; trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine; trans-N-Methyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine; trans-4-(p-Fluorophenyl)-1-methyl-3-piperi |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol in the context of paroxetine hydrochloride?
A1: (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol is identified as a potential impurity in paroxetine hydrochloride synthesis []. Its presence can impact the quality, safety, and efficacy of the final drug product. Understanding its formation and implementing appropriate control measures during manufacturing are crucial.
Q2: Can you describe the synthetic route employed to obtain (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol as highlighted in the research?
A2: The synthesis begins with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine []. This compound undergoes a three-step transformation:
Q3: How does the synthetic route for paroxetine hydrochloride utilize (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine?
A3: (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine serves as the crucial starting material in the synthesis of paroxetine hydrochloride []. The synthesis involves a five-step sequence:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.